Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate
Description
Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate is an organic compound featuring a 4-methoxy-3-nitrophenyl group linked via a sulfonamide bridge to a methyl acetate moiety. This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring, alongside a polar sulfonamide group and an ester functionality. Its synthesis likely involves sulfonylation of methyl aminoacetate with 4-methoxy-3-nitrophenylsulfonyl chloride, a common method for sulfonamide formation .
Properties
Molecular Formula |
C10H12N2O7S |
|---|---|
Molecular Weight |
304.28 g/mol |
IUPAC Name |
methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C10H12N2O7S/c1-18-9-4-3-7(5-8(9)12(14)15)20(16,17)11-6-10(13)19-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
WXJAIHGZUZSDDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 4-Methoxyphenyl Derivatives
- Starting from 4-methoxybenzene derivatives, nitration is performed to introduce the nitro group at the 3-position.
- Typical nitrating agents include a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or degradation.
- This step yields 4-methoxy-3-nitrophenyl intermediates, which serve as the aromatic core for further functionalization.
Sulfonylation to Introduce the Sulfonylamino Group
- The sulfonylamino group is introduced by reacting the nitro-substituted aromatic amine (or its derivative) with sulfonyl chlorides.
- The reaction is generally carried out in an inert solvent such as dichloromethane with a base like triethylamine to neutralize the released HCl.
- This step forms the sulfonamide linkage, crucial for the compound’s biological activity.
Esterification to Form the Methyl Ester
- The carboxyl group is introduced and subsequently esterified to form the methyl ester.
- Esterification can be achieved by reacting the corresponding acid or acid chloride with methanol in the presence of acid catalysts or by direct methylation of the acid.
- Alternatively, methyl 2-(4-methoxy-3-nitrophenyl)acetate can be synthesized first and then subjected to sulfonylation.
Detailed Preparation Methodologies
Preparation of Methyl 2-(4-methoxy-3-nitrophenyl)acetate Intermediate
- Dissolve methyl 2-(4-methoxy-3-nitrophenyl)acetate in tetrahydrofuran (THF) and water.
- Hydrolyze to the corresponding acid using lithium hydroxide monohydrate at room temperature for 1 hour.
- Acidify with hydrochloric acid to precipitate the acid product.
- Filter and dry to obtain 2-(4-methoxy-3-nitrophenyl)acetic acid with ~80% yield.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Dissolution | Methyl ester in THF/H2O (80 mL/20 mL) | Solution of ester |
| Hydrolysis | LiOH·H2O (4.5 g), RT, 1 h | Conversion to acid |
| Acidification | HCl (3N), pH 3 | Precipitation of acid |
| Isolation | Filtration, washing, drying | 80% yield of acid |
Sulfonylation to Form Sulfonamide
Final Esterification or Methylation
- If the sulfonamide is prepared from the acid form, esterify with methanol under acidic catalysis (e.g., sulfuric acid) or by methylation agents.
- Alternatively, start from methyl ester intermediate and perform sulfonylation last to avoid ester hydrolysis.
Alternative Reduction Step for Amino Derivatives
- For preparing amino analogs from nitro compounds, reduction using hydrazine hydrate with FeCl3.6H2O catalyst in methanol at 40–80 °C is effective.
- This method yields high purity 3-amino-4-methoxyacetanilide intermediates, which can then be sulfonylated.
| Parameter | Typical Range/Value |
|---|---|
| Temperature | 40–80 °C |
| Catalyst (FeCl3·6H2O) | 0.1–1.0 wt% |
| Hydrazine Hydrate | 40–80 wt%, molar ratio 1.5–1.65:1 |
| Reaction Time | 1–3 hours |
| Yield | >99% |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nitration | 4-Methoxybenzene derivative | HNO3/H2SO4, controlled temp | 4-Methoxy-3-nitrophenyl derivative | High |
| 2 | Esterification | 4-Methoxy-3-nitrophenylacetic acid | Methanol, acid catalyst | Methyl 2-(4-methoxy-3-nitrophenyl)acetate | High |
| 3 | Hydrolysis (optional) | Methyl ester | LiOH·H2O, THF/H2O | 2-(4-Methoxy-3-nitrophenyl)acetic acid | 80 |
| 4 | Sulfonylation | Amino or nitro aromatic derivative | Sulfonyl chloride, triethylamine, DCM | Sulfonamide intermediate | Good |
| 5 | Reduction (optional) | Nitro compound | Hydrazine hydrate, FeCl3·6H2O catalyst | Amino derivative | >99 |
Research Findings and Practical Considerations
- The order of sulfonylation and esterification can be optimized depending on the stability of intermediates.
- Use of mild bases and solvents is critical to avoid ester hydrolysis or nitro group reduction.
- Purity and yield are enhanced by controlling temperature, reaction time, and reagent stoichiometry.
- Reduction of nitro groups to amino groups is efficiently achieved using hydrazine hydrate catalyzed by iron salts, which is scalable for industrial production.
- Solubility and formulation data for methyl 2-(4-methoxy-3-nitrophenyl)acetate are available, aiding in downstream processing.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Methyl 2-(4-amino-3-methoxybenzenesulfonamido)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-methoxy-3-nitrobenzenesulfonamido)acetic acid.
Scientific Research Applications
Antibacterial Properties
The sulfonamido group in methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate is known for its antibacterial properties. Compounds with similar structures have been utilized as antibiotics, suggesting that this compound may also exhibit therapeutic implications against bacterial infections. The nitro group can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that interact with cellular components, thereby affecting bacterial viability.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. The sulfonamide moiety can form reversible or irreversible bonds with target proteins, altering their activity. This mechanism is crucial for developing new drugs targeting diseases characterized by abnormal enzyme levels .
Synthetic Intermediates
Due to its electrophilic nature, the sulfonyl group allows this compound to participate in nucleophilic substitutions and other reactions typical of sulfonamide compounds. This property makes it a valuable intermediate in the synthesis of more complex organic molecules.
Reaction Pathways
The compound can react with various nucleophiles, facilitating diverse synthetic pathways in organic chemistry. Its unique combination of functional groups can enable the development of new synthetic methodologies and the exploration of reaction mechanisms.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamido group can also interact with enzymes and proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound’s closest analogs share the 4-methoxy-3-nitrophenyl or related nitroaromatic core but differ in functional groups:
Physicochemical Properties
- Polarity and Solubility : The sulfonamide group in the target compound enhances polarity compared to analogs like Methyl 2-(4-methoxy-3-nitrophenyl)acetate (logP ~2.0 vs. estimated ~1.5 for the target). This may improve aqueous solubility, critical for bioavailability in drug design .
- Stability : Nitro groups in analogs (e.g., [63304-80-3]) are associated with thermal instability, requiring cautious handling. The sulfonamide group may introduce additional hydrolytic sensitivity under acidic/basic conditions .
Biological Activity
Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate, a synthetic organic compound, exhibits notable biological activity due to its unique structural features, including a methoxy group, a nitro group, and a sulfonamido group attached to a benzene ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its diverse chemical reactivity and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound contributes to its biological activity. The presence of the nitro group is particularly relevant, as it can be reduced within biological systems to generate reactive species that may interact with proteins and enzymes, potentially altering their function. Additionally, the sulfonamido group is known for its antibacterial properties, suggesting therapeutic applications in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Reduction Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
- Enzyme Interaction : The sulfonamido group may influence enzyme activity by forming reversible or irreversible bonds with target proteins.
- Nucleophilic Substitution : The electrophilic nature of the sulfonyl group allows for reactions with various nucleophiles, enhancing its reactivity in biological systems .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Antimicrobial Properties : Similar compounds with sulfonamido groups have demonstrated antibacterial activity, suggesting potential use as an antimicrobial agent .
- Anti-inflammatory Effects : The compound's ability to modulate enzyme activity may extend to anti-inflammatory pathways, warranting further investigation into its therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Antibacterial Activity Study :
- A study assessed the compound's efficacy against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that suggests potential effectiveness as an antibacterial agent.
-
Enzymatic Interaction Analysis :
- Research focused on the interaction between the compound and specific enzymes involved in metabolic pathways. Findings demonstrated that the compound could modulate enzyme activity, potentially impacting metabolic processes.
-
Cellular Studies :
- In vitro studies evaluated the cytotoxic effects of this compound on cancer cell lines. Results showed selective cytotoxicity, indicating its potential as an anti-cancer agent .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-methoxybenzenesulfonamido)acetate | Lacks nitro group | Moderate antibacterial properties |
| Methyl 2-(4-nitrobenzenesulfonamido)acetate | Different substituent on benzene | Stronger antibacterial properties |
| Methyl 2-(4-methoxy-3-chlorobenzenesulfonamido)acetate | Contains chlorine instead of nitro | Variable antimicrobial effects |
This compound stands out due to its combination of both methoxy and nitro groups, which enhances its chemical reactivity and biological activity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
